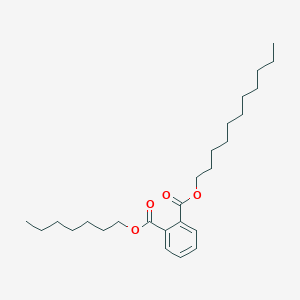

Heptyl Undecyl Phthalate

Description

Properties

IUPAC Name |

1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-10-11-12-14-18-22-30-26(28)24-20-16-15-19-23(24)25(27)29-21-17-13-8-6-4-2/h15-16,19-20H,3-14,17-18,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKYQKHSCWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883153 | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65185-88-8, 68515-42-4 | |

| Record name | Heptyl undecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065185888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl undecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYL UNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U9DD5LS4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Heptyl Undecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of heptyl undecyl phthalate, a significant plasticizer. This document details the chemical pathways, experimental methodologies, and analytical techniques pertinent to its study.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of phthalic anhydride with a mixture of heptanol and undecanol. This reaction can be catalyzed by an acid, typically sulfuric acid, and proceeds in two main stages.

Reaction Scheme:

-

Stage 1: Monoester Formation Phthalic anhydride reacts with one molecule of either heptanol or undecanol to form the respective monoester. This step is relatively fast.

-

Stage 2: Diester Formation The monoester then reacts with the other alcohol to form the final diester, this compound, and water. This stage is reversible and slower.

A general procedure for this synthesis is outlined below, adapted from established methods for similar phthalate esters.[1]

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

Phthalic anhydride

-

n-Heptanol

-

n-Undecanol

-

Sulfuric acid (concentrated)

-

Sodium carbonate solution (aqueous)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., toluene)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus with a condenser.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In the round-bottom flask, combine phthalic anhydride, n-heptanol, and n-undecanol. An excess of the alcohols is typically used.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to a temperature of approximately 140-180°C with continuous stirring. The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus. The reaction progress can be monitored by measuring the amount of water collected.

-

Neutralization: After the reaction is complete (no more water is collected), cool the mixture. Wash the reaction mixture with an aqueous solution of sodium carbonate to neutralize the acidic catalyst.

-

Extraction: Use a separatory funnel to separate the organic layer from the aqueous layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the organic solvent and any unreacted alcohol using a rotary evaporator under reduced pressure to obtain the crude this compound.

-

Purification: For higher purity, the product can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using various spectroscopic and chromatographic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C26H42O4[2] |

| Molecular Weight | 418.6 g/mol [2] |

| IUPAC Name | 1-O-heptyl 2-O-undecyl benzene-1,2-dicarboxylate[2] |

| CAS Number | 68515-42-4[2] |

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Experimental Protocol:

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1580 | C=C stretch (aromatic ring)[3] |

| ~1280, ~1120 | C-O stretch (ester) |

| ~740 | C-H bend (ortho-disubstituted aromatic ring)[3] |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded.

Expected Spectral Data:

-

¹H NMR: The spectrum will show signals for the aromatic protons, the methylene protons adjacent to the ester oxygen atoms, the aliphatic chain protons, and the terminal methyl protons.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons, the aromatic carbons, and the carbons of the heptyl and undecyl chains. A known ¹³C NMR spectrum for this compound is available.[2]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Method: Electron Impact (EI) is commonly used.

-

Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and various fragment ions.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 418 | [M]⁺ (Molecular ion) |

| 149 | Phthalic anhydride fragment (characteristic for phthalates)[2] |

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating the components of a mixture and identifying them. It can be used to assess the purity of the synthesized this compound and to identify any byproducts.[4]

Experimental Protocol:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A programmed temperature gradient is used to elute the compounds.

-

Detection: The mass spectrometer is used as the detector.

Characterization Workflow Diagram

Caption: Characterization workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Heptyl Undecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of heptyl undecyl phthalate. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application, environmental fate assessment, and toxicological studies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Physicochemical Properties

This compound (CAS No. 68515-42-4) is a high molecular weight phthalate ester.[1][2][3] An understanding of its physical and chemical characteristics is essential for its application and for assessing its environmental and biological interactions.

General and Physical Properties

The general and physical properties of this compound are summarized in Table 1. It is important to note that while some experimental data is available for related compounds, many of the specific values for this compound are estimated based on its chemical structure.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₂O₄ | [1][2][3] |

| Molecular Weight | 418.61 g/mol | [1][2][3] |

| Appearance | Viscous liquid (predicted) | |

| Density | 0.975 g/cm³ (experimental) | |

| 0.9989 g/cm³ (rough estimate) | ||

| Boiling Point | 456.33°C (rough estimate) | |

| Melting Point | No Data Available | |

| Refractive Index | 1.4510 (estimate) |

Solubility and Partitioning Behavior

The solubility and partitioning behavior of a substance are critical for understanding its environmental fate, bioavailability, and potential for bioaccumulation. For a high molecular weight phthalate such as this compound, low water solubility and a high octanol-water partition coefficient are expected.

| Property | Value | Source(s) |

| Water Solubility | Sparingly soluble (predicted) | |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | |

| Octanol/Water Partition Coefficient (log Kₒw) | 10.1 (Computed) | [1] |

| Vapor Pressure | No Data Available |

Experimental Protocols for Property Determination

While specific experimental records for this compound are not extensively detailed in publicly available literature, the following section outlines standardized methodologies that are broadly applicable for the determination of its key physicochemical properties.

Density Measurement

The density of a liquid compound like this compound can be accurately determined using a digital density meter, following a standard test method such as ASTM D4052 .[4][5][6][7][8] This method is widely used in the petroleum and chemical industries for its high precision and repeatability.[4]

Methodology: Oscillating U-tube Principle

-

Sample Introduction: A small volume of the liquid sample is injected into a U-shaped oscillating tube.

-

Frequency Measurement: The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

Density Calculation: The density is then calculated based on the instrument's calibration data. The method is suitable for liquids with a wide range of densities and can be performed at various temperatures.[4]

Experimental Workflow for Density Determination (ASTM D4052)

Caption: Workflow for density determination using a digital density meter.

Boiling Point Determination

For high-boiling-point substances like this compound, determining the boiling point at atmospheric pressure can lead to decomposition. Therefore, distillation under reduced pressure is the preferred method. The boiling point at atmospheric pressure can then be extrapolated from this data.

Methodology: Ebulliometer Method

-

Apparatus Setup: An ebulliometer, an apparatus for precise boiling point measurement, is used.

-

Reduced Pressure: The system is connected to a vacuum pump to reduce the internal pressure.

-

Heating: The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded at a specific, reduced pressure.

-

Extrapolation: The process is repeated at several different pressures, and the boiling point at standard atmospheric pressure is determined by extrapolation.

Water Solubility Assessment

The water solubility of sparingly soluble substances like this compound can be determined using the flask method, as described in OECD Guideline 105 .[9][10][11]

Methodology: Flask Method

-

Sample Preparation: An excess amount of this compound is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance.

-

Phase Separation: The aqueous phase is then carefully separated from the undissolved phthalate by centrifugation or filtration.

-

Concentration Analysis: The concentration of the dissolved this compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[11]

Experimental Workflow for Water Solubility Determination (OECD 105)

Caption: Workflow for determining water solubility via the flask method.

Octanol-Water Partition Coefficient (log Kₒw) Determination

The octanol-water partition coefficient is a key parameter for assessing a substance's hydrophobicity and potential for bioaccumulation. For compounds with high log Kₒw values, such as this compound, the High-Performance Liquid Chromatography (HPLC) method (OECD Guideline 117 ) is often preferred over the traditional shake-flask method to avoid analytical challenges.[12][13][14]

Methodology: HPLC Method

-

Column and Mobile Phase: A reverse-phase HPLC column with a non-polar stationary phase is used. The mobile phase is a mixture of a polar solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: A series of reference compounds with known log Kₒw values are injected into the HPLC system, and their retention times are measured. A calibration curve of retention time versus log Kₒw is then constructed.

-

Sample Analysis: this compound is injected into the HPLC system under the same conditions, and its retention time is determined.

-

log Kₒw Calculation: The log Kₒw of this compound is then determined by interpolation from the calibration curve.

Logical Relationship for log Kₒw Determination by HPLC (OECD 117)

Caption: Logical steps for determining log Kₒw using the HPLC method.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound and outlines the standard experimental protocols for their determination. While experimentally determined values for some properties of this specific phthalate are limited in the public domain, the methodologies described herein provide a robust framework for their measurement. For researchers and professionals in drug development, a thorough understanding and accurate determination of these properties are crucial for the safe and effective use of this compound, as well as for predicting its environmental impact. It is recommended that for regulatory or critical applications, these properties be determined experimentally using the standardized methods outlined.

References

- 1. This compound | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to the Spectral Analysis of Heptyl Undecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for heptyl undecyl phthalate, a plasticizer of interest in various industrial and research applications. Due to the limited availability of published spectral data for this compound, this guide utilizes data from the closely related and structurally similar compounds, diheptyl phthalate and diundecyl phthalate, to provide representative spectral characteristics. This information is crucial for the identification, quantification, and structural elucidation of this compound in various matrices.

Introduction to this compound

This compound (C₂₆H₄₂O₄) is a high molecular weight phthalate ester used as a plasticizer to increase the flexibility and durability of polymers.[1][2] Its detection and characterization are essential for quality control, environmental monitoring, and safety assessment. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are the primary techniques used.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phthalate ring and the aliphatic protons of the heptyl and undecyl chains. Based on the spectra of related long-chain dialkyl phthalates, the following chemical shifts can be anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.5 - 7.7 | Multiplet |

| Methylene adjacent to ester (O-CH ₂) | 4.2 - 4.3 | Triplet |

| Methylene (-(CH ₂)n-) | 1.2 - 1.7 | Multiplet |

| Terminal methyl (-CH ₃) | 0.8 - 0.9 | Triplet |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the various aliphatic carbons in the heptyl and undecyl chains.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 167 - 168 |

| Aromatic (quaternary) | ~132 |

| Aromatic (CH) | 128 - 131 |

| Methylene adjacent to ester (O-C H₂) | 65 - 68 |

| Methylene (-C H₂-) | 22 - 32 |

| Terminal methyl (-C H₃) | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl group and the C-O bonds of the ester, as well as vibrations from the aromatic ring and aliphatic chains. The data presented below is based on the typical IR absorption frequencies for long-chain dialkyl phthalates.[3]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C=C stretch (aromatic) | 1580 - 1600 | Medium |

| C-O stretch (ester) | 1070 - 1280 | Strong |

| C-H bend (aromatic, ortho-disubstituted) | ~740 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (Molecular Weight: 418.61 g/mol ), Electron Ionization (EI) is a common ionization method.[2]

A characteristic fragmentation pattern for phthalate esters involves the formation of a protonated phthalic anhydride ion at m/z 149, which is often the base peak.[4][5] Another significant fragment corresponds to the loss of one of the alkyl chains.

Table 4: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment |

| 418 | [M]⁺ (Molecular Ion) |

| 319 | [M - C₇H₁₅]⁺ |

| 263 | [M - C₁₁H₂₃]⁺ |

| 149 | [C₈H₅O₃]⁺ (Protonated Phthalic Anhydride) |

Experimental Protocols

The following are detailed methodologies for the spectral analysis of phthalate esters like this compound.

NMR Sample Preparation and Analysis

-

Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a high-quality NMR tube is recommended to ensure spectral resolution.

-

Instrumentation : The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent such as hexane or ethyl acetate. The concentration should be in the range of 1-10 µg/mL.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector : Use a split/splitless injector, with the temperature set to around 250-280 °C.

-

Oven Program : A temperature gradient is employed to separate the components. A typical program might start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10-20 °C/min.[4]

-

Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 500.

-

Source and Transfer Line Temperatures : Maintained at approximately 230 °C and 280 °C, respectively.

-

-

Data Analysis : The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to confirm the identity of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a sample to identify and quantify this compound.

References

Environmental Fate and Transport of Heptyl Undecyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl undecyl phthalate, a high molecular weight phthalate ester, is utilized as a plasticizer in various commercial and industrial applications. Its environmental persistence, potential for bioaccumulation, and toxicological profile necessitate a thorough understanding of its fate and transport in the environment. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution and transformation of this compound. Key physical and chemical properties are summarized, and its behavior in soil, water, and air is discussed. Detailed experimental protocols for assessing its environmental fate, based on internationally recognized guidelines, are also provided. The information herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental risks associated with this compound.

Introduction

Phthalate esters are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, primarily polyvinyl chloride (PVC). This compound belongs to the category of high molecular weight phthalates. Due to their widespread use, phthalates are ubiquitous environmental contaminants and have been detected in various environmental matrices, including air, water, soil, and sediment[1]. Concerns have been raised about their potential endocrine-disrupting effects and other adverse health impacts on both wildlife and humans. Understanding the environmental fate and transport of specific phthalates like this compound is crucial for assessing their potential for exposure and risk.

This guide summarizes the available data on the environmental behavior of this compound and its close structural analogs. It also provides detailed methodologies for key experimental studies to facilitate further research and standardized data generation.

Physicochemical Properties

The environmental fate and transport of a chemical are largely governed by its physical and chemical properties. Quantitative data for this compound is limited; therefore, data for structurally similar phthalates, such as diheptyl phthalate and diundecyl phthalate, are included for reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Diheptyl Phthalate (analog) | Diundecyl Phthalate (analog) | Reference(s) |

| Molecular Formula | C₂₆H₄₂O₄ | C₂₂H₃₄O₄ | C₃₀H₅₀O₄ | [2][3] |

| Molecular Weight ( g/mol ) | 418.61 | 362.5 | 442.7 | [2][3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~10.1 (estimated) | > 2.12 (class) | > 8 (class) | [2][4][5] |

| Water Solubility | Low (not specified) | Low (not specified) | Low (not specified) | |

| Vapor Pressure (mm Hg at 25°C) | Low (not specified) | 2.1 x 10⁻⁶ (estimated) | Low (not specified) | [4] |

| Henry's Law Constant (atm-m³/mole) | Not available | 3.5 x 10⁻⁶ (estimated) | 5.6 x 10⁻⁵ (estimated) | [4][6] |

Environmental Fate and Transport

The distribution and persistence of this compound in the environment are dictated by a combination of transport and transformation processes.

Transport

Soil Mobility: The mobility of organic compounds in soil is primarily governed by their adsorption to soil organic carbon and clay particles. The organic carbon-water partition coefficient (Koc) is a key parameter for predicting this behavior. A high Koc value indicates a tendency for the chemical to be strongly adsorbed to soil and sediment, resulting in low mobility[7]. For diheptyl phthalate, a close analog, the estimated Koc value is 5.7 x 10⁴, suggesting it is expected to have no mobility in soil[4]. Given its larger molecular size, this compound is also expected to exhibit very low mobility in soil.

Volatilization: Volatilization from water and moist soil surfaces can be a significant transport pathway for some organic chemicals. The Henry's Law constant provides an indication of a chemical's partitioning between air and water. The estimated Henry's Law constant for diheptyl phthalate is 3.5 x 10⁻⁶ atm-m³/mole, suggesting that volatilization from moist soil surfaces could be an important fate process, although this would be attenuated by its strong adsorption to soil particles[4].

Transformation

Biodegradation: Biodegradation is a primary degradation pathway for many phthalate esters in the environment[1]. The rate of biodegradation is influenced by the structure of the phthalate, with shorter alkyl chain phthalates generally degrading more readily than those with longer chains[8]. Aerobic biodegradation is the principal mechanism of phthalate mineralization[1]. Studies on a mixture of di(heptyl,nonyl,undecyl)phthalate showed a half-life of 6 to 8 days in river die-away tests, indicating that biodegradation is an important process in water[4]. A study using an activated sludge inoculum showed a 36% theoretical biochemical oxygen demand (BOD) over two weeks for diheptyl phthalate, suggesting that biodegradation is also a significant process in soil[4].

The general pathway for the aerobic biodegradation of phthalate esters involves the initial hydrolysis of the diester to the corresponding monoester and alcohol, followed by further hydrolysis to phthalic acid. The phthalic acid is then subject to ring cleavage and mineralization by microorganisms[9].

Abiotic Degradation:

-

Hydrolysis: The hydrolysis of phthalate esters is generally a slow process under neutral environmental pH conditions. The estimated base-catalyzed second-order hydrolysis rate constant for diheptyl phthalate is 6.4 x 10⁻² L/mole-sec, which corresponds to half-lives of 3.4 years at pH 7 and 130 days at pH 8[4]. For diundecyl phthalate, the estimated half-lives are even longer, at 7.7 years (pH 7) and 280 days (pH 8)[6]. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental conditions.

-

Photolysis: Phthalate esters contain chromophores that can absorb sunlight, suggesting a potential for direct photolysis[4][6]. In the atmosphere, vapor-phase phthalates are expected to be degraded by reaction with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction for diheptyl phthalate is 22 hours[4].

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment). The octanol-water partition coefficient (Log Kow) is often used as a preliminary indicator of a chemical's potential to bioaccumulate. With an estimated Log Kow of approximately 10.1, this compound has a high potential for bioaccumulation[2]. However, other factors such as metabolism and bioavailability can significantly influence the actual extent of bioaccumulation. For diheptyl phthalate, bioconcentration factor (BCF) values of 0.9 to 16.7 have been reported, suggesting a low potential for bioconcentration in aquatic organisms[4]. It is important to note that for high molecular weight phthalates, bioavailability may be limited due to their strong sorption to organic matter.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate and transport of chemicals. The following sections describe key experimental methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are widely accepted internationally.

Soil Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a substance on different soil types[4][10][11].

Methodology:

-

Test Substance Preparation: A solution of the test substance (e.g., ¹⁴C-labeled this compound) is prepared in a suitable solvent.

-

Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, clay content, pH, and texture are selected. The soils are air-dried and sieved.

-

Preliminary Test (Tier 1): A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to assess the stability of the test substance.

-

Adsorption Kinetics (Tier 2): The test substance solution is added to replicate soil samples at a single concentration. The samples are agitated in the dark at a constant temperature (e.g., 20°C) for a predetermined equilibration time.

-

Adsorption Isotherms (Tier 3): To determine the influence of concentration, the test is performed with a range of test substance concentrations.

-

Analysis: After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, or LC-MS/MS for non-labeled compounds)[4]. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

-

Data Analysis: The adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. Freundlich or Langmuir adsorption isotherms can be fitted to the data from the Tier 3 study.

Biodegradation in Soil: OECD Guideline 307

This guideline outlines a method for evaluating the aerobic and anaerobic transformation of chemicals in soil[12].

Methodology:

-

Test Substance: ¹⁴C-labeled this compound is recommended to facilitate the determination of the transformation pathway and mass balance.

-

Soil: At least two different soil types are used. The soil is freshly collected, sieved, and its characteristics (pH, organic carbon content, texture, etc.) are determined.

-

Test System: The test is conducted in flow-through or static systems. Soil samples are treated with the test substance.

-

Incubation: The treated soil samples are incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature.

-

Sampling and Analysis: At various time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products using methods like HPLC or GC-MS. Evolved ¹⁴CO₂ (from mineralization) is trapped and quantified.

-

Data Analysis: The rate of transformation of the parent compound and the rates of formation and decline of major transformation products are determined. The half-life (DT50) and the time for 90% dissipation (DT90) are calculated.

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is crucial for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed analytical techniques for the determination of phthalates due to their high sensitivity and selectivity[13].

Sample Preparation:

-

Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to extract and concentrate phthalates from water samples.

-

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is commonly used to extract phthalates from solid matrices.

Instrumental Analysis:

-

GC-MS: This is a robust and widely used technique for the analysis of semi-volatile compounds like phthalates.

-

LC-MS/MS: This technique offers high sensitivity and specificity and is particularly useful for analyzing samples with complex matrices.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key processes in the environmental fate of this compound.

Caption: Overview of environmental fate processes for this compound.

Caption: Generalized aerobic biodegradation pathway of this compound.

Experimental Workflows

Caption: Experimental workflow for OECD Guideline 106 (Soil Adsorption/Desorption).

Caption: Experimental workflow for OECD Guideline 307 (Biodegradation in Soil).

Conclusion

The environmental fate of this compound is characterized by low mobility in soil and sediment due to strong adsorption. While persistent to abiotic degradation processes like hydrolysis, it is expected to biodegrade in soil and aquatic environments. Its high estimated Log Kow suggests a potential for bioaccumulation, although this may be limited by its bioavailability. There is a notable lack of empirical data for this compound itself, with current assessments relying on data from structurally similar phthalates. Further research employing standardized methodologies, such as the OECD guidelines detailed in this guide, is essential to accurately characterize its environmental risk profile. This will enable more informed decision-making in the context of environmental protection and the development of safer alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. oecd.org [oecd.org]

- 7. Bioaccumulation of Phthalate Esters in Aquatic Food-Webs | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Experimental Approaches for Characterizing the Endocrine-Disrupting Effects of Environmental Chemicals in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 12. biotecnologiebt.it [biotecnologiebt.it]

- 13. york.ac.uk [york.ac.uk]

Heptyl Undecyl Phthalate (CAS 68515-42-4): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl undecyl phthalate, identified by CAS number 68515-42-4, is a complex mixture of branched and linear dialkyl phthalates. It is also known commercially as di(heptyl, nonyl, undecyl) phthalate (DHNUP). Phthalates are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Due to its widespread use in consumer products, an in-depth understanding of its physicochemical properties, toxicological profile, environmental fate, and analytical determination is crucial for risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound.

Physicochemical Properties

This compound is a viscous liquid at room temperature. Its properties are influenced by the mixture of its various isomers. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 68515-42-4 | [1][2] |

| Synonyms | 1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters; Di(heptyl, nonyl, undecyl) phthalate (DHNUP) | [2][3] |

| Molecular Formula | C26H42O4 (for the heptyl undecyl ester) | [1][4][5] |

| Molecular Weight | 418.6 g/mol (for the heptyl undecyl ester) | [1][4][5] |

| Physical State | Liquid at room temperature | [2] |

| Melting Point | -57 °C | [2] |

| Boiling Point | 235 to 278 °C | [2] |

| Density | 0.975 g/cm³ | [6] |

| Water Solubility | 0.1 mg/L at 20 °C | [2] |

| Vapor Pressure | < 10 Pa at 20 °C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 4.8 | [2] |

Toxicological Profile

The toxicological profile of this compound, primarily studied as the DHNUP mixture, raises concerns regarding its potential for reproductive and developmental toxicity.

Acute and Chronic Toxicity

Detailed acute toxicity data for this compound is limited. However, like other high molecular weight phthalates, it is expected to have low acute toxicity. Repeated dose studies in rats have indicated the liver and reproductive organs as primary targets.

Reproductive and Developmental Toxicity

This compound has been identified as a substance of high priority for health risk assessment due to its potential reproductive and developmental effects.[2] Studies in rats have demonstrated that exposure to DHNUP can lead to testicular atrophy and reduced testis weights.[6] A summary of key toxicological values is provided in Table 2.

| Endpoint | Species | Value | Experimental Details | Reference(s) |

| Reproductive Toxicity | Rat | LOAEL > 2416 mg/kg bw/day | 21-day dietary administration, observed slight testicular atrophy and reduced testis weights. | [6] |

| Developmental Toxicity | Rat | NOAEL = 200 mg/kg bw/day | Based on the absence of adverse effects at this dose. | [6] |

| Developmental Toxicity | Rat | LOAEL = 5000 mg/kg bw/day | Based on significant mean fetal body weight reduction in the absence of maternal toxicity. | [6] |

Genotoxicity and Carcinogenicity

There is currently insufficient data to definitively classify the genotoxic or carcinogenic potential of this compound specifically. However, some other phthalates have been shown to be hepatocarcinogenic in rodents.[7]

Experimental Protocols

The toxicological evaluation of this compound generally follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Reproductive and Developmental Toxicity Screening

A common approach for assessing reproductive and developmental toxicity is the OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) .[5][8]

General Protocol Outline (based on OECD TG 422):

-

Test Animals: Typically, Sprague-Dawley rats are used.

-

Dose Administration: The test substance is administered orally (e.g., via gavage or in the diet) to several groups of male and female animals at different dose levels.

-

Dosing Period: Males are dosed for a minimum of four weeks, including a pre-mating, mating, and post-mating period. Females are dosed throughout the study, including pre-mating, mating, gestation, and lactation.

-

Mating: Animals are paired for mating.

-

Observations: Animals are observed for clinical signs of toxicity, effects on mating behavior, fertility, gestation length, parturition, and maternal behavior. Offspring are examined for viability, growth, and development.

-

Pathology: At the end of the study, parent animals and offspring are euthanized and subjected to a full necropsy and histopathological examination of reproductive and other target organs.

References

- 1. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fses.oregonstate.edu [fses.oregonstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.plos.org [journals.plos.org]

- 6. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. An endogenous prostaglandin enhances environmental phthalate-induced apoptosis in bone marrow B cells: Activation of distinct but overlapping pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Branched vs. Linear Isomers of Heptyl Undecyl Phthalate

Introduction

Heptyl undecyl phthalate, a high molecular weight phthalate ester, is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). Commercially, "this compound" often refers to a complex mixture of isomers with both linear and branched heptyl and undecyl alkyl chains, designated by CAS Number 68515-42-4 ("1,2-Benzenedicarboxylic acid, di-C7-11-branched and linear alkyl esters").[1] The specific isomeric composition of these mixtures significantly influences their physicochemical properties, toxicological profiles, and environmental fate. This technical guide provides a comparative analysis of the branched versus linear isomers of this compound, offering insights into their synthesis, analytical characterization, and biological interactions for researchers, scientists, and drug development professionals. Due to the limited availability of data for specific this compound isomers, this guide incorporates analogous data from closely related phthalates, such as diheptyl phthalate (DHP), to illustrate key differences.

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a benzene-1,2-dicarboxylate core, esterified with a seven-carbon heptyl group and an eleven-carbon undecyl group. The molecular formula for these isomers is C₂₆H₄₂O₄, with a corresponding molecular weight of approximately 418.6 g/mol .[1]

-

Linear Isomers: In linear isomers, the alkyl chains are straight-chain n-heptyl and n-undecyl groups. These molecules have a more flexible and elongated conformation.

-

Branched Isomers: Branching in the alkyl chains can occur at various positions, leading to a multitude of possible isomers. For example, the heptyl group can exist as isoheptyl (e.g., 5-methylhexyl) or other branched forms, and the undecyl group can also have numerous branched structures. Branching results in a more compact molecular structure.

The structural differences between linear and branched isomers are critical as they affect intermolecular interactions, which in turn dictate the physical properties and biological activity of the compounds.

Physicochemical Properties: A Comparative Overview

Direct comparative data for individual branched and linear isomers of this compound is scarce. However, general trends can be extrapolated from data on other phthalates. Branching in the alkyl chains typically lowers the boiling point and increases the viscosity compared to the linear counterparts of the same carbon number due to reduced van der Waals forces and increased entanglement, respectively.

The following table summarizes key physicochemical properties for the general class of C7-C11 branched and linear phthalate esters, with specific data for analogous compounds provided for context.

| Property | This compound (Branched & Linear Mixture) | Di-n-heptyl Phthalate (Linear Analogue) | Diisoheptyl Phthalate (Branched Analogue) |

| CAS Number | 68515-42-4 | 3648-21-3[2] | 71850-09-4 |

| Molecular Formula | C₂₆H₄₂O₄ | C₂₂H₃₄O₄[2] | C₂₂H₃₄O₄ |

| Molecular Weight | ~418.6 g/mol [1] | ~362.5 g/mol [2] | ~362.5 g/mol |

| Boiling Point | Data not available | 360 °C | Data not available |

| Density | Data not available | 0.97 g/cm³ | Data not available |

| Water Solubility | Low | Low | Low |

| LogP (Octanol/Water) | ~10.1 (estimated)[1] | ~7.6 (estimated) | Data not available |

Synthesis of Branched and Linear Isomers

The synthesis of specific this compound isomers is achieved through the esterification of phthalic anhydride with the corresponding linear or branched heptyl and undecyl alcohols. The process is typically a two-step reaction catalyzed by an acid or a transesterification catalyst.

General Experimental Protocol: Fischer Esterification

-

Reaction Setup: Phthalic anhydride and a slight excess of the desired heptyl and undecyl alcohols (e.g., n-heptanol and n-undecanol for the linear isomer, or a branched heptanol and undecanol for a branched isomer) are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A suitable solvent that forms an azeotrope with water, such as toluene, is added.

-

Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled. The catalyst is neutralized by washing with an aqueous solution of sodium bicarbonate. The organic layer is then washed with water and brine.

-

Purification: The organic solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the high-purity this compound isomer.

The logical workflow for the synthesis and purification process is illustrated in the diagram below.

Analytical Characterization

Differentiating between branched and linear isomers of this compound requires advanced analytical techniques, primarily chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for separating and identifying phthalate isomers.

-

Principle: Isomers are separated based on their boiling points and interactions with the GC column's stationary phase. The eluting compounds are then ionized and fragmented in the mass spectrometer, producing a characteristic mass spectrum that aids in identification.

-

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification, typically monitoring the characteristic phthalate ion at m/z 149.

-

Sample Preparation: Samples are dissolved in a suitable solvent like hexane or dichloromethane before injection.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or MS detection can also be used for the analysis of this compound isomers.

-

Principle: Separation is achieved based on the differential partitioning of the isomers between a stationary phase (e.g., C18) and a mobile phase.

-

Experimental Protocol:

-

Instrumentation: An HPLC system with a UV detector or coupled to a mass spectrometer.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm or MS with electrospray ionization (ESI).

-

Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

Toxicological Profile and Biological Interactions

This compound, as a mixture of branched and linear C7-C11 esters, is classified as a reproductive toxicant.[1] The structure of the alkyl chain, particularly branching, plays a significant role in the toxicological properties of phthalates.

Influence of Branching on Toxicity

Studies on analogous phthalates have shown that branched isomers can exhibit higher reproductive toxicity than their linear counterparts.[3] For example, diisoheptyl phthalate (DIHP) and diisobutyl phthalate (DIBP) have demonstrated greater reproductive toxicity risks compared to their linear isomers, di-n-heptyl phthalate (DHP) and di-n-butyl phthalate (DBP), respectively.[3] This suggests that the more compact structure of branched isomers may lead to more effective binding to biological targets.

Endocrine Disruption and Signaling Pathways

Phthalates are well-known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[4][5][6][7] The primary mechanism of action for many phthalates involves the disruption of androgen synthesis and function, leading to adverse effects on the male reproductive system.

The metabolism of this compound is expected to follow the general pathway for high molecular weight phthalates, as illustrated in the diagram below.

References

- 1. This compound | C26H42O4 | CID 6423795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic–Pituitary–Gonadal Axis: A Priority Control List Construction from Theoretical Methods | MDPI [mdpi.com]

- 4. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity and estrogenic endocrine disrupting activity of phthalates and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Heptyl Undecyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Phthalate esters, as a class of compounds, are generally characterized by their low solubility in water and high solubility in many organic solvents and oils.[1][2][3] The solubility of individual phthalates is influenced by the length and branching of their alkyl chains; as the molar mass increases, their aqueous solubility tends to decrease.[4][5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values for heptyl undecyl phthalate in a range of organic solvents have not been extensively published. This data gap necessitates experimental determination for specific applications. Researchers can utilize the experimental protocols detailed in this guide to generate precise solubility data for their solvent systems of interest. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., n-Hexane | Alkane | 25 | Shake-Flask Method with GC-FID | ||

| e.g., Toluene | Aromatic | 25 | Shake-Flask Method with HPLC-UV | ||

| e.g., Acetone | Ketone | 25 | Shake-Flask Method with HPLC-UV | ||

| e.g., Ethanol | Alcohol | 25 | Shake-Flask Method with HPLC-UV | ||

| e.g., Ethyl Acetate | Ester | 25 | Shake-Flask Method with HPLC-UV | ||

| e.g., Dichloromethane | Halogenated | 25 | Shake-Flask Method with GC-FID | ||

| e.g., Diethyl Ether | Ether | 25 | Shake-Flask Method with GC-FID | ||

| e.g., Dimethyl Sulfoxide | Sulfoxide | 25 | Shake-Flask Method with HPLC-UV |

Experimental Protocols

The determination of solubility for a compound like this compound, which is a viscous liquid at room temperature, requires a robust and reliable method. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[6][7]

Key Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (HPLC or analytical grade)

-

Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The key is to ensure that a solid or undissolved liquid phase remains after equilibrium is reached, confirming saturation.[7]

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. For high molecular weight, viscous compounds, this may take 24 to 48 hours or longer.[6][7] A preliminary time-course study is recommended to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation at the same temperature can be used to expedite this process.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets or particulates.[8]

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.[9][10][11]

3. Calibration and Calculation:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the analytical instrument's response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Mandatory Visualization

The logical workflow for determining the solubility of this compound is crucial for ensuring reproducible and accurate results. The following diagram, generated using the DOT language, illustrates this experimental workflow.

Caption: Workflow for determining the solubility of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Diheptyl phthalate | C22H34O4 | CID 19284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienceready.com.au [scienceready.com.au]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scielo.br [scielo.br]

- 8. enamine.net [enamine.net]

- 9. agilent.com [agilent.com]

- 10. opus.govst.edu [opus.govst.edu]

- 11. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Degradation of Heptyl Undecyl Phthalate: An In-depth Technical Guide

Introduction

Heptyl undecyl phthalate, a high-molecular-weight phthalate ester, is utilized as a plasticizer to enhance the flexibility, durability, and longevity of polymeric materials. Its application in various sectors, including industrial and consumer products, necessitates a thorough understanding of its thermal stability and degradation profile. The thermal degradation of phthalates is a critical consideration for material processing, product lifespan, and environmental impact assessment. High temperatures can induce chemical decomposition, leading to the evolution of volatile and semi-volatile organic compounds, which may alter material properties and pose potential health and environmental concerns.

This technical guide provides a detailed examination of the thermal degradation of this compound, drawing upon data from analogous HMW phthalates. It outlines the primary analytical techniques employed for such studies, details the expected degradation products, and presents a generalized thermal degradation pathway.

Experimental Protocols

The study of thermal degradation of phthalate esters typically involves a combination of thermoanalytical and spectrometric techniques to elucidate the degradation kinetics and identify the evolved chemical species.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology: A small sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible. The crucible is then placed on a sensitive microbalance within a furnace. The furnace temperature is programmed to increase at a constant rate, commonly 10 or 20°C/min, over a range from ambient temperature to approximately 600°C. A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent oxidative degradation. The mass of the sample is continuously recorded as a function of temperature. The resulting data is presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the thermal decomposition products of a material.

Methodology: A microgram-level sample of this compound is introduced into a pyrolyzer, which is directly coupled to the injection port of a gas chromatograph. The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) in an inert atmosphere. The resulting thermal degradation products are swept into the GC column by a carrier gas (e.g., helium). The various components of the pyrolysate are separated based on their boiling points and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the individual degradation products by comparison with mass spectral libraries.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This hyphenated technique provides real-time identification of the gaseous products evolved during thermal decomposition.

Methodology: The outlet of the TGA furnace is connected to the gas cell of an FTIR spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases). As the sample in the TGA is heated and degrades, the evolved gases are continuously passed through the FTIR gas cell. The FTIR spectrometer acquires spectra of the evolved gas mixture at regular intervals. This allows for the identification of the functional groups of the evolved gases and, in many cases, the specific chemical compounds, by correlating the FTIR spectra with the mass loss events observed in the TGA data.

Data Presentation

While specific quantitative data for this compound is unavailable, the following tables summarize the expected thermal stability and degradation products based on studies of analogous high-molecular-weight phthalates like DINP and DIDP.

Table 1: Predicted Thermal Stability of this compound (by TGA in an Inert Atmosphere)

| Parameter | Predicted Value Range | Description |

| Onset of Decomposition (Tonset) | 250 - 300 °C | The temperature at which significant mass loss begins. HMW phthalates generally exhibit higher thermal stability than their lower molecular weight counterparts. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 350 °C | The temperature at which the rate of mass loss is highest, as indicated by the peak of the DTG curve. |

| End of Decomposition (Tend) | 350 - 400 °C | The temperature at which the primary decomposition process is complete. |

| Residual Mass at 600 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis, typically consisting of non-volatile carbonaceous residue. |

Table 2: Potential Thermal Degradation Products of this compound (by Py-GC-MS)

| Compound Class | Specific Examples | Expected Relative Abundance |

| Alkenes | Heptene, Undecene | High |

| Alcohols | Heptanol, Undecanol | Moderate |

| Phthalic Anhydride | Phthalic Anhydride | High |

| Phthalate Monoesters | Monoheptyl phthalate, Monoundecyl phthalate | Moderate |

| Aromatic Hydrocarbons | Benzene, Toluene | Low |

| Carbon Oxides | Carbon dioxide, Carbon monoxide | Variable (dependent on conditions) |

Visualizations

The following diagrams illustrate the experimental workflow for analyzing thermal degradation and a simplified proposed degradation pathway for a high-molecular-weight phthalate like this compound.

Caption: Experimental workflow for thermal degradation analysis.

Caption: Simplified thermal degradation pathway of a HMW phthalate.

Core Concepts of Thermal Degradation

The thermal degradation of high-molecular-weight phthalates in an inert atmosphere is generally understood to proceed through a series of complex reactions. The primary initial degradation step is believed to be a non-radical, intramolecular process.

A key proposed mechanism is the β-elimination reaction , involving a six-membered ring transition state. In this process, a hydrogen atom from the β-carbon of the alkyl chain is transferred to one of the carbonyl oxygens of the phthalate group, leading to the cleavage of the C-O ester bond. This results in the formation of an alkene (heptene or undecene) and a carboxylic acid intermediate, which readily dehydrates to form phthalic anhydride.

Another significant pathway is ester pyrolysis , which leads to the formation of the corresponding alcohol (heptanol or undecanol) and phthalic anhydride through the cleavage of the alkyl-oxygen bond. The relative contribution of these pathways can be influenced by the specific structure of the alkyl chains and the experimental conditions.

At higher temperatures, secondary degradation of the primary products can occur, leading to the formation of a wider range of smaller molecules, including aromatic hydrocarbons and various oxygenated species.

Conclusion

While specific data for this compound is not currently available, a comprehensive understanding of its thermal degradation can be inferred from the behavior of analogous high-molecular-weight phthalates. It is anticipated that this compound exhibits good thermal stability, with decomposition initiating in the range of 250-300°C. The primary degradation products are expected to be heptene, undecene, and phthalic anhydride, formed through β-elimination and ester pyrolysis mechanisms. The experimental protocols and analytical techniques described in this guide provide a robust framework for the detailed investigation of the thermal degradation of this and other phthalate plasticizers. Further research focusing specifically on this compound is warranted to provide precise quantitative data and fully elucidate its degradation profile.

Biodegradability of C7-C11 Phthalates in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of C7-C11 phthalates in the soil environment. Phthalates, a class of synthetic chemicals widely used as plasticizers, are of increasing environmental concern due to their widespread presence and potential endocrine-disrupting effects. Understanding their fate and persistence in soil is crucial for environmental risk assessment and the development of remediation strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary degradation pathways.

Data Presentation: Quantitative Biodegradation Data

The biodegradation of C7-C11 phthalates in soil is influenced by a multitude of factors including soil type, pH, temperature, microbial population, and the chemical structure of the phthalate itself. The following tables summarize available quantitative data from various studies. It is important to note that direct comparative studies across the entire C7-C11 range under identical conditions are limited; therefore, data is presented for individual phthalates where available.

| Phthalate Ester | Abbreviation | Soil Type | Incubation Conditions | Half-life (t½) | Degradation (%) | Reference(s) |

| Di-n-heptyl phthalate | DHP | Not specified | Not specified | Not specified | Not specified | Data not readily available |

| Di-n-octyl phthalate | DNOP | Not specified | 35°C, pH 8.0, 5% inoculum | 0.58 - 0.83 days | >91.25% in 3 days | [1] |

| Soil | 30°C, pH 6.0 | - | 89.3% in soil (100 mg/kg) | [2] | ||

| Municipal waste-contaminated soil | Aerobic | - | Complete degradation of 750 mg/L in 40 hours by Gordonia sp. | [1] | ||

| Diisononyl phthalate | DINP | Saline soil | pH 7.0, 31°C, 500 mg/L initial concentration | 12.76 hours | 99% in 168 hours | [3][4] |

| Diisodecyl phthalate | DIDP | Not specified | Not specified | Not specified | Not specified | Data not readily available |

| Diundecyl phthalate | DUP | Not specified | Not specified | Not specified | Not specified | Data not readily available |

Note: The lack of standardized testing conditions across different studies makes direct comparison of degradation rates challenging. The data presented should be interpreted within the context of the specific experimental setup.

Experimental Protocols

The study of phthalate biodegradation in soil typically involves microcosm experiments that simulate environmental conditions in a controlled laboratory setting. The following protocols are based on established methodologies, such as the OECD 307 guideline for aerobic and anaerobic transformation in soil.[5][6]

Soil Microcosm Setup

A soil microcosm is a controlled, small-scale laboratory system that simulates a natural soil environment.

a. Soil Collection and Preparation:

-

Collect soil from a relevant site, avoiding areas with recent pesticide or heavy chemical application.

-

Sieve the soil through a 2 mm mesh to remove large debris and homogenize it.

-

Characterize the soil for properties such as pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

-

If investigating the role of indigenous microorganisms, use the fresh, unsterilized soil. For abiotic controls, the soil should be sterilized, typically by autoclaving or gamma irradiation.

b. Phthalate Spiking:

-

Prepare a stock solution of the C7-C11 phthalate of interest in a suitable organic solvent (e.g., acetone, hexane).

-

Add the phthalate solution to the soil and mix thoroughly to achieve the desired initial concentration.

-

Allow the solvent to evaporate completely in a fume hood before starting the incubation.

c. Incubation:

-

Place a known amount of the spiked soil into incubation vessels (e.g., biometer flasks, mason jars).

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 50-60%).

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-30°C).

-

For aerobic studies, ensure adequate aeration by periodically opening the vessels or using a flow-through system. For anaerobic studies, purge the headspace with an inert gas like nitrogen and seal the vessels.

Sample Extraction and Analysis

To monitor the degradation of the phthalate and identify its metabolites, soil samples are collected at regular intervals and analyzed.

a. Soil Extraction:

-

Microwave-Assisted Extraction (MAE): A rapid method that uses microwave energy to heat the solvent and soil matrix, accelerating the extraction process.[7][8]

-

Place a subsample of soil (e.g., 5 g) into a microwave extraction vessel.

-

Add a suitable extraction solvent (e.g., acetonitrile, acetone/hexane mixture).

-

Microwave at a set temperature and pressure for a specified time (e.g., 120°C for 20 minutes).

-

Allow the vessel to cool, and then filter the extract.

-

-

Ultrasonic Extraction: Utilizes high-frequency sound waves to disrupt the soil matrix and enhance solvent penetration.

-

Place a soil subsample in a flask with an appropriate solvent.

-

Sonication in an ultrasonic bath for a defined period (e.g., 30 minutes).

-

Filter the extract.

-

b. Extract Cleanup:

-

The crude extract may contain interfering substances from the soil matrix. Cleanup steps, such as solid-phase extraction (SPE) using cartridges packed with materials like Florisil or C18, may be necessary to purify the sample before analysis.

c. Analytical Determination:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds like phthalates and their metabolites.[9] The sample extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used for identification.

-

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile compounds. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] Detection is often performed using a UV detector or a mass spectrometer (LC-MS).

Biodegradation Pathways of C7-C11 Phthalates